molecular formula C11H10N2O2 B1486743 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol CAS No. 1412956-38-7

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Cat. No.: B1486743
CAS No.: 1412956-38-7
M. Wt: 202.21 g/mol
InChI Key: JSSHFBPYTBJPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that arylmethylidene derivatives of furan-2(3H)-ones, which share structural similarities with 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol, are crucial for the synthesis of heterocyclic compounds containing pyrimidine and pyridazine structural fragments. These compounds are analogs of nitrogen-containing bases of the pyrimidine series, demonstrating the potential for creating biologically active molecules (T. Aniskova, V. Grinev, & A. Yegorova, 2017).

Quantum Chemical Characterization

Another study focused on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives, providing insight into the electronic structure and reactivity of such molecules. This research could be relevant for understanding the chemical behavior of this compound in various environments (Yafigui Traoré et al., 2017).

Biological Activity

Derivatives of pyrimidin-4(3H)-one have been synthesized and shown to exhibit pronounced plant growth stimulating effects, indicating the potential agricultural applications of similar compounds. This suggests that this compound and its derivatives could be explored for their effects on plant growth and development (V. A. Pivazyan et al., 2019).

Antimicrobial and Antiviral Evaluation

Further research into heterocyclic compounds derived from similar structures has demonstrated antimicrobial properties. This indicates the potential of this compound derivatives in developing new antimicrobial agents (S. Sirakanyan et al., 2021).

Properties

IUPAC Name

2-cyclopropyl-4-(furan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSHFBPYTBJPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.